4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
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Overview
Description
4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid involves multiple steps. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. The treatment of this intermediate with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords the desired thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives typically involve large-scale reactions using similar synthetic routes. The reactions are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets. This interaction can lead to the inhibition of specific enzymes or pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and other conditions.
BPTES: A noncompetitive inhibitor of glutaminase, studied for its potential in treating cancer.
Uniqueness
4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N4O5S2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H14N4O5S2/c1-2-12-16-17-14(24-12)18-25(22,23)10-5-3-9(4-6-10)15-11(19)7-8-13(20)21/h3-8H,2H2,1H3,(H,15,19)(H,17,18)(H,20,21) |
InChI Key |
JSGOYYSUTCRDJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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